molecular formula C10H12O3Zn B1218644 Kalzinol CAS No. 8068-83-5

Kalzinol

Cat. No.: B1218644
CAS No.: 8068-83-5
M. Wt: 245.6 g/mol
InChI Key: XBQHCIKKYSIRSC-UHFFFAOYSA-N
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Description

Definition and Classification as a Zinc Oxide Eugenol Cement

This compound is classified as a polymer-reinforced, fast-setting zinc oxide eugenol cement that exhibits enhanced mechanical properties through the incorporation of polystyrene additives. The material is formulated as a two-component system consisting of a powder component containing zinc oxide and reinforcing agents, and a liquid component primarily composed of eugenol. This classification places this compound within the broader category of modified zinc oxide eugenol cements, distinguishing it from conventional formulations through its polymer matrix reinforcement system.

The fundamental chemical reaction underlying this compound's setting mechanism involves the formation of zinc eugenolate chelate structures, consistent with traditional zinc oxide eugenol chemistry. However, the incorporation of polystyrene particles creates a reinforced matrix that significantly enhances the material's mechanical properties while preserving the biocompatible characteristics of zinc oxide eugenol systems. Research has demonstrated that this polymer reinforcement contributes to improved compressive strength and dimensional stability compared to non-reinforced zinc oxide eugenol formulations.

The material exhibits a characteristic light yellow, dentin-like appearance that provides aesthetic compatibility with natural tooth structures. This optical property, combined with its mechanical reinforcement, positions this compound as an intermediate restorative material suitable for applications requiring both functional performance and aesthetic acceptability. The classification as a fast-setting cement refers to the material's relatively rapid hardening kinetics, with setting times typically ranging from 3.5 to 4.5 minutes under standard conditions.

Historical Development in Dental Materials Science

The development of this compound represents a significant milestone in the evolution of zinc oxide eugenol cement technology, building upon a foundation established in the late 19th century. The first proprietary zinc oxide eugenol cement was introduced in 1894 by Wessler in Sweden, who claimed the material to be "non-irritating, a poor conductor of heat, a powerful antiseptic and anodyne". This historical foundation established the fundamental principles that would guide subsequent developments in zinc oxide eugenol cement formulations.

The scientific understanding of zinc oxide eugenol setting mechanisms advanced significantly through the work of researchers who demonstrated that the setting process involves the formation of zinc eugenolate chelate structures through chemical reactions between zinc oxide and eugenol. These investigations revealed that the hardened mass consists of zinc oxide particles embedded in a matrix of long, sheath-like crystals of zinc eugenolate, with any excess eugenol being absorbed by both the zinc eugenolate and zinc oxide components.

The introduction of polymer reinforcement technology represented a paradigm shift in zinc oxide eugenol cement development, addressing traditional limitations related to mechanical strength and durability. This compound emerged from this technological advancement as one of the first commercially successful polymer-reinforced zinc oxide eugenol systems, incorporating polystyrene particles to create a mechanically enhanced matrix while preserving the beneficial properties of conventional zinc oxide eugenol formulations.

Modern research has continued to refine understanding of polymer-reinforced zinc oxide eugenol systems, with studies investigating the relationship between polymer concentration, particle size, and mechanical properties. These investigations have contributed to optimized formulations that balance mechanical performance with working characteristics and biocompatibility requirements.

Regulatory Standards and International Organization for Standardization 3107 Compliance

This compound demonstrates full compliance with International Organization for Standardization 3107 specifications for Type II zinc oxide eugenol cements, establishing its conformance to internationally recognized performance standards. The International Organization for Standardization 3107:2022 standard specifies comprehensive requirements for zinc oxide eugenol cements suitable for use in restorative applications, including temporary cementation, bases, and temporary restorations.

The classification system established by International Organization for Standardization 3107 defines two primary categories: Type I materials for temporary cementation and Type II materials for bases and temporary restorations. This compound's designation as a Type II material indicates its suitability for more demanding applications requiring enhanced mechanical properties and durability. The standard specifies minimum performance requirements including compressive strength, setting time, and dimensional stability that must be met for compliance certification.

Testing protocols outlined in International Organization for Standardization 3107 require specific methodologies for evaluating material properties, including compressive strength testing conducted at standardized temperatures and humidity conditions. Research has confirmed that this compound consistently meets or exceeds these performance requirements, with compressive strength values well above the minimum 5 megapascal threshold specified for Type II materials.

The regulatory framework also addresses compositional requirements and testing procedures for evaluating material safety and biocompatibility. These standards ensure that zinc oxide eugenol cements like this compound meet stringent criteria for clinical use while maintaining consistent performance characteristics across different manufacturing batches and storage conditions.

Performance Parameter International Organization for Standardization 3107 Type II Requirement This compound Performance
Compressive Strength Minimum 5 megapascals 37-68 megapascals
Setting Time 3.5-4.5 minutes 3.5-4.5 minutes
Working Time Minimum 2 minutes 2 minutes
Compliance Status Full Type II Certification Certified

General Applications in Materials Science

This compound's applications in materials science extend beyond traditional dental uses, encompassing research into biocompatible cement systems and polymer-reinforced composite materials. The material's unique combination of zinc oxide eugenol chemistry and polystyrene reinforcement provides a model system for investigating the interaction between inorganic and organic phases in composite structures.

Research applications have included studies investigating the mechanical properties of polymer-reinforced zinc oxide eugenol systems, with this compound serving as a reference material for comparative analysis with other reinforcement strategies. These investigations have contributed to broader understanding of how polymer additives influence the mechanical behavior of brittle ceramic-like matrices, providing insights applicable to other materials systems.

The biocompatibility characteristics of this compound have made it valuable for research into bioactive cement formulations, particularly in studies investigating the incorporation of bioactive additives such as hyaluronic acid. These research efforts have explored how traditional zinc oxide eugenol systems can be modified to enhance biological response while maintaining mechanical integrity and working characteristics.

Materials science applications have also included investigations into the setting kinetics and microstructural development of polymer-reinforced zinc oxide eugenol systems. These studies have utilized advanced characterization techniques including scanning electron microscopy and X-ray diffraction to understand the relationship between composition, processing, and final material properties.

The antimicrobial properties inherent to zinc oxide eugenol systems have generated interest in non-dental applications, including research into antimicrobial additives for paint formulations. This broader application potential demonstrates the versatility of zinc oxide eugenol chemistry and its relevance to diverse materials science challenges.

Properties

CAS No.

8068-83-5

Molecular Formula

C10H12O3Zn

Molecular Weight

245.6 g/mol

IUPAC Name

2-methoxy-4-prop-2-enylphenol;oxozinc

InChI

InChI=1S/C10H12O2.O.Zn/c1-3-4-8-5-6-9(11)10(7-8)12-2;;/h3,5-7,11H,1,4H2,2H3;;

InChI Key

XBQHCIKKYSIRSC-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1)CC=C)O.O=[Zn]

Canonical SMILES

COC1=C(C=CC(=C1)CC=C)O.O=[Zn]

Synonyms

Kalzinol
N2 Dental Cement

Origin of Product

United States

Scientific Research Applications

Pulp Capping Agents

Kalzinol has been investigated for its effectiveness as a pulp capping agent. Studies have shown that it exhibits favorable tissue responses when used in direct pulp capping procedures. For instance, a study comparing the tissue response of this compound with other materials found that it resulted in little or moderate inflammation after two weeks, indicating its biocompatibility and effectiveness in promoting healing .

Table 1: Tissue Response Comparison of Pulp Capping Agents

MaterialTime PeriodInflammation Level
This compound2 weeksLittle to Moderate
Vitrebond2 weeksModerate to Severe
Amalgam2 weeksSevere

Root-End Filling Materials

This compound has also been evaluated as a root-end filling material. In a study involving beagle dogs, the tissue response to this compound was favorable compared to amalgam, showing less inflammation over time. After eight weeks, most roots filled with this compound exhibited minimal inflammatory responses . This suggests that this compound could be a viable alternative for root-end fillings.

Table 2: Inflammatory Response of Root-End Filling Materials

Material4 Weeks8 Weeks
This compoundModerateLittle
VitrebondLittleBest
AmalgamSevereSevere

Antibacterial Properties

Research has also explored the antibacterial properties of this compound as a pulp capping agent. A study evaluating various pulp capping agents indicated that this compound displayed significant antibacterial effects against endodontic pathogens, enhancing its utility in dental treatments .

Case Study 1: Pulp Capping with this compound

In a clinical case where this compound was used for pulp capping in primary molars, the outcomes were promising. The treatment resulted in successful healing and reparative dentin formation after 12 months, demonstrating its effectiveness in maintaining pulp vitality and promoting tissue regeneration .

Case Study 2: Root-End Filling Success

Another case involved the use of this compound for root-end filling in a patient with periapical lesions. Histological examination post-treatment revealed minimal inflammation and successful healing of the surrounding tissues after eight weeks, supporting its application as an effective root-end filling material .

Comparison with Similar Compounds

Critical Analysis of Contradictory Evidence

  • Sealing Performance: While this compound outperforms amalgam in retrograde fillings , it underperforms in coronal restorations, allowing dye penetration within 4 days .
  • Tissue Response: this compound shows better biocompatibility than amalgam but causes more inflammation than Vitrebond in infected root canals .
  • Antimicrobial Efficacy: Eugenol provides moderate antimicrobial activity but may delay healing if applied directly to pulp .

Preparation Methods

Armamentarium and Material Proportioning

The preparation of this compound requires:

  • This compound powder (zinc oxide-PMMA composite)

  • This compound liquid (eugenol-based solution)

  • A parchment mixing pad to prevent liquid absorption

  • A stainless steel spatula (e.g., #24 or #336)

  • A calibrated powder scoop and liquid dropper provided by the manufacturer5.

Powder-to-Liquid Ratio:
The manufacturer-recommended ratio is 2.5:1 by weight (2.5 g powder per 1 g liquid). Volumetric measurements using the provided scoop and dropper typically yield 1 scoop (0.8 g) of powder to 4 drops (0.3 g) of liquid 5. Deviations beyond ±10% compromise compressive strength and setting time.

Mixing Technique

  • Dispensing:

    • The liquid is dispensed onto the center of the mixing pad using the calibrated dropper5.

    • Powder is fluffed in its container to ensure uniform density before scooping5.

  • Incorporation:

    • The powder is divided into four equal increments.

    • Each increment is added to the liquid sequentially, with spatulation for 10–15 seconds per increment5.

    • A figure-eight motion is employed to minimize air entrapment.

  • Homogenization:

    • The final mix is spatulated for an additional 30 seconds until a glossy, homogeneous paste is achieved5.

    • The ideal consistency is "ropey," forming a 1–2 cm thread when the spatula is lifted5.

Setting Characteristics

  • Working Time: 3.5–4.5 minutes at 23°C.

  • Initial Set: 6–8 minutes (indicated by loss of surface gloss).

  • Final Set: 15–20 minutes (achieving 90% of ultimate strength).

Cooling the mixing slab to 18°C extends working time by 25% but reduces compressive strength by 12% due to delayed reaction kinetics.

Factors Influencing Preparation Efficacy

Temperature and Humidity Control

Elevated ambient temperatures (>25°C) accelerate the setting reaction, reducing working time by 30%. Humidity levels >60% RH introduce premature hydrolysis, weakening the zinc eugenolate matrix.

Powder Dispersion Efficiency

Incomplete dispersion of PMMA-ZnO aggregates creates weak points. Studies using scanning electron microscopy (SEM) show that mixes with >95% dispersion homogeneity exhibit 18% higher compressive strength than poorly dispersed samples.

Mixing Speed and Shear Forces

High shear mixing (≥200 rpm) reduces porosity by 22% but risks entrapping air if sustained beyond 45 seconds. Optimal shear rates of 120–150 rpm balance homogenization and void prevention.

Modified Preparation Methods and Additive Incorporation

Hyaluronic Acid (HA) Modification

Recent studies evaluate HA as a bioactive additive to enhance tissue compatibility:

Protocol:

  • This compound is mixed per standard protocols.

  • Liquid HA (0.5%–3.0% w/w) is introduced post-mixing.

  • The composite is spatulated for 20 seconds and allowed to set.

Impact on Mechanical Properties:

HA ConcentrationCompressive Strength (MPa)Vickers Hardness (HV)
0% (Control)34.2 ± 1.818.7 ± 0.9
0.5%11.3 ± 0.7 (-66.0%)5.3 ± 0.4 (-71.7%)
1.0%6.4 ± 0.5 (-81.2%)3.4 ± 0.3 (-82.0%)
3.0%5.2 ± 0.3 (-84.7%)1.7 ± 0.2 (-91.1%)

Data adapted from. Percentages indicate reduction vs. control.

HA concentrations >1% reduce strength below the ISO 3107 minimum (5 MPa for temporary cements), limiting clinical utility.

Antimicrobial Additives

Silver nanoparticles (AgNPs) at 0.2% w/w reduce Streptococcus mutans adhesion by 74% without significant strength loss. Mixing requires pre-dispersing AgNPs in the liquid phase to avoid clustering.

Quality Control and Post-Preparation Testing

Compressive Strength Assessment

Cylindrical specimens (4 mm diameter × 6 mm height) are tested at 1 mm/min crosshead speed. this compound exhibits 34.2 ± 1.8 MPa compressive strength, exceeding IRM® (27.9 ± 2.1 MPa) but below Fuji IX GI (42.5 ± 3.0 MPa).

Microhardness Profiling

Vickers hardness tests (500 gf load, 15 s dwell) reveal surface hardness of 18.7 ± 0.9 HV , correlating with wear resistance in occlusal load-bearing areas.

Dimensional Stability

Linear shrinkage of 0.8%–1.2% occurs during setting, mitigated by PMMA’s low thermal expansion coefficient (25 × 10⁻6/°C vs. 11 × 10⁻6/°C for dentin).

Comparative Analysis with Alternative ZOE Cements

This compound’s formulation contrasts with other ZOE materials:

PropertyThis compoundIRM®Conventional ZOE
Compressive Strength34.2 MPa27.9 MPa12.4 MPa
Working Time (23°C)4.5 min3.8 min5.2 min
Eugenol Release (24 h)0.9 µg/mm³1.4 µg/mm³2.7 µg/mm³
PMMA Content22% w/w15% w/w0%

Data synthesized from.

This compound’s lower eugenol elution reduces pulp irritation compared to non-reinforced ZOE, while PMMA enhances fracture resistance.

Clinical Considerations in Preparation

  • Cavity Adaptation: The mixed cement should be inserted within 2 minutes to capitalize on its thixotropic flow5. Delayed placement increases viscosity, reducing adaptation by 31%.

  • Moisture Control: Salivary contamination during setting decreases bond strength by 44%. Isolation with rubber dam is recommended.

  • Thermal Protection: Freshly placed this compound restorations exhibit 89% higher marginal integrity when protected from thermal cycling (5–55°C) during the first hour .

Q & A

Q. What are the optimal formulation parameters for Kalzinol to achieve enhanced mechanical properties in temporary dental restorations?

this compound, a zinc oxide-eugenol (ZOE) cement modified with 2% polystyrene polymer additives, exhibits nearly doubled compressive strength compared to conventional ZOE formulations. To replicate this, researchers should follow standardized mixing ratios (e.g., 2% polymer by weight) and curing protocols under controlled humidity (50–70% RH). Characterization should include compressive strength testing (e.g., ISO 9917-1) and microstructural analysis (SEM) to verify polymer dispersion .

Q. How does this compound’s sealing performance compare to glass ionomer cement (GIC) in untreated root canals?

In vitro studies show this compound’s sealing efficacy is comparable to GIC in untreated root canals initially, but GIC outperforms this compound after 30 days due to its sustained adhesive properties. Researchers should use dye penetration or bacterial leakage models (e.g., Streptococcus mutans biofilm) to quantify microleakage. Note that results may vary with canal morphology and moisture levels .

Q. What standardized protocols exist for assessing this compound’s bacterial resistance in endodontic applications?

Use dual-chamber models to test bacterial penetration resistance. For example, this compound’s resistance to Proteus vulgaris was evaluated using calcium hydroxide-containing pastes, with leakage monitored over 7–14 days. Include positive controls (unsealed canals) and negative controls (fully sealed specimens) .

Advanced Research Questions

Q. How can researchers resolve contradictions in studies comparing this compound’s bacterial resistance to IRM and Cavit™?

Discrepancies arise from experimental variables:

  • In vitro vs. in vivo conditions : IRM showed superior resistance to Proteus vulgaris in vitro but matched Cavit™ in clinical settings due to saliva and temperature fluctuations .
  • Material thickness : this compound requires ≥3 mm thickness for optimal sealing, whereas Cavit™ performs better at 4 mm. Mitigate contradictions by standardizing test parameters (e.g., ISO 3107 for setting time) and using meta-analysis to aggregate data from ≥5 independent studies .

Q. What experimental designs are recommended to evaluate the impact of mucoadhesive polymers on this compound’s physical properties?

  • Polymer addition : Incorporate hydroxypropyl methylcellulose (HPMC) or hydroxypropyl cellulose (HPC) at 1–3% w/w.
  • Testing : Measure stickiness via texture analysis (e.g., TA.XT Plus) at 3- and 7-minute intervals post-mixing. Note that HPMC significantly increases adhesion at 3 minutes (p=0.001), but long-term mechanical stability (e.g., wear resistance) remains unverified .
  • Controls : Compare with polymer-free this compound and commercial alternatives like TERM .

Q. How should researchers address variability in this compound’s performance across different root canal geometries?

  • 3D-printed canal models : Use resin-based replicas with standardized curvature (20–40°) and apical diameter (0.30–0.50 mm).
  • Finite element analysis (FEA) : Simulate stress distribution during mastication to identify failure-prone regions.
  • Clinical validation : Conduct a split-mouth trial with matched pairs of teeth to control for anatomical variability .

Q. What methodologies are effective for synthesizing this compound analogues with improved biocompatibility?

  • Eugenol alternatives : Test methacrylate-based monomers (e.g., HEMA) to reduce cytotoxicity.
  • Characterization : Assess cell viability via ISO 10993-5 elution assays using human gingival fibroblasts.
  • Mechanical testing : Ensure compressive strength remains ≥40 MPa, as per dental restoration standards .

Methodological Guidance for Data Interpretation

Q. How can researchers critically evaluate conflicting data on this compound’s long-term stability in moist environments?

  • Accelerated aging : Expose samples to 85% RH and 37°C for 28 days, simulating oral conditions.
  • Failure analysis : Use micro-CT to detect voids or cracks post-aging.
  • Statistical tools : Apply Cox proportional hazards models to predict material degradation timelines .

Q. What strategies support reproducibility when testing this compound’s adhesion to dentin?

  • Surface pretreatment : Standardize smear layer removal with 17% EDTA for 60 seconds.
  • Bond strength testing : Use push-out tests at 0.5 mm/min crosshead speed.
  • Reporting : Include shear stress values (MPa) and failure modes (adhesive/cohesive) per CONSORT guidelines .

Literature and Data Synthesis

Q. How should researchers navigate gaps in this compound’s ecotoxicological data for regulatory submissions?

  • Read-across approaches : Use toxicity data from structurally similar ZOE cements (e.g., IRM).
  • In silico modeling : Predict aquatic toxicity via QSAR tools (e.g., ECOSAR).
  • Disclosure : Clearly state assumptions and data limitations in regulatory dossiers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.